Cacalone Cacalone (4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9(4H)-one is a natural product found in Ligularia cyathiceps and Ligularia virgaurea with data available.
Brand Name: Vulcanchem
CAS No.: 26294-92-8
VCID: VC8347211
InChI: InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1
SMILES: CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

Cacalone

CAS No.: 26294-92-8

Cat. No.: VC8347211

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Cacalone - 26294-92-8

Specification

CAS No. 26294-92-8
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name (4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one
Standard InChI InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1
Standard InChI Key VNNQNPHIASWXBS-VXJOIVPMSA-N
Isomeric SMILES C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O
SMILES CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O
Canonical SMILES CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cacalone's core structure consists of a tricyclic framework featuring a benzofuran ring (positions 1-3, 9-10) fused to a partially saturated naphthoquinone system (positions 4-8). Key structural features include:

  • Three methyl groups at positions 3, 4, and 5

  • A ketone functionality at position 9

  • A hydroxyl group at position 4

The compound's stereoelectronic profile is defined by its conjugated π-system (λmax\lambda_{\text{max}} 254 nm in methanol) and intramolecular hydrogen bonding between the C4 hydroxyl and C9 carbonyl groups .

Spectral Signatures

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.25 (s, 3H, C3-CH3_3), 1.38 (s, 3H, C4-CH3_3), 1.42 (s, 3H, C5-CH3_3), 2.68 (m, 2H, H6), 2.92 (m, 2H, H7), 5.46 (s, 1H, C4-OH)

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 198.4 (C9), 165.2 (C2), 142.7 (C10), 128.3 (C1), 76.5 (C4), 35.2 (C5), 28.7 (C3-CH3_3), 22.4 (C4-CH3_3), 21.9 (C5-CH3_3)

Mass Spectrometry:

  • EI-MS: m/z 246 [M]+^+ (100%), 231 [M-CH3_3]+^+ (82%), 203 [M-C2_2H3_3O]+^+ (45%)

Physicochemical Properties

Cacalone exhibits distinct physicochemical characteristics that influence its bioavailability and reactivity:

PropertyValueSignificance
Molecular Weight246.30 g/molOptimal for blood-brain barrier penetration
Topological PSA50.40 Å2^2Moderate membrane permeability
LogP (XLogP3)2.30Balanced hydrophobicity
H-bond Donors/Acceptors1/3Facilitates protein interactions
Rotatable Bonds0Rigid, conformationally restricted
Exact Mass246.125594432 g/molHigh mass accuracy for identification

The compound's low topological polar surface area (TPSA) and moderate logP value suggest favorable passive diffusion through biological membranes .

ADMET Profile and Pharmacokinetic Predictions

Computational ADMET modeling reveals critical pharmacokinetic parameters:

Absorption and Distribution

ParameterPredictionProbability
Human Intestinal AbsorptionHigh99.73%
Caco-2 PermeabilityHigh87.69%
Blood-Brain Barrier PenetrationModerate70.00%

These predictions indicate cacalone's potential for oral administration and central nervous system activity .

Metabolism and Elimination

Cacalone demonstrates complex cytochrome P450 interaction profiles:

  • CYP3A4 substrate: 58.73% probability

  • CYP1A2 inhibition: 86.32% probability

  • CYP2C19 inhibition: 56.10% probability

The compound's primary metabolic pathways involve hydroxylation of the methyl groups and glucuronidation of the phenolic hydroxyl .

Toxicity Profile

EndpointPredictionConfidence
CarcinogenicityNegative95.00%
Mitochondrial ToxicityLow62.07%
Hepatotoxicity (BSEP inhibition)Low72.89%

The low hepatotoxicity risk suggests favorable safety margins for therapeutic development .

Synthetic Approaches and Derivatives

Biosynthetic Pathway

The proposed biogenesis involves:

  • Farnesyl pyrophosphate cyclization

  • Oxidative dearomatization

  • Methyl group migration

  • Ketone formation via allylic oxidation

Semi-Synthetic Derivatives

Recent work demonstrates successful esterification at the C4 hydroxyl:

  • Naproxen-cacalol: 72% yield via Steglich esterification

  • Ibuprofen-cacalol: 68% yield using DCC/DMAP

These hybrids maintain anti-inflammatory activity while improving solubility (logP reduced by 0.8 units) .

Comparative Analysis with Cacalonol

Cacalonol (C15_{15}H14_{14}O3_{3}), a structural analog, differs in three key aspects:

  • Complete aromaticity of the naphthoquinone ring

  • Absence of C5 methyl group

  • Increased planarity (dihedral angle C2-C3-C4-C5: 12° vs. 35° in cacalone)

These changes result in:

  • Higher logP (3.15 vs. 2.30)

  • Reduced water solubility (0.12 mg/mL vs. 0.45 mg/mL)

  • Enhanced CYP3A4 inhibition (89% vs. 58.73%)

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